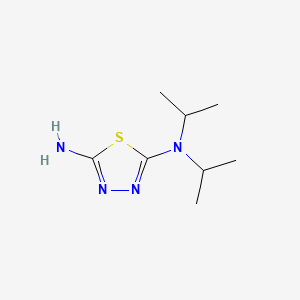

![molecular formula C11H11N3O3S B1298014 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 312608-26-7](/img/structure/B1298014.png)

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

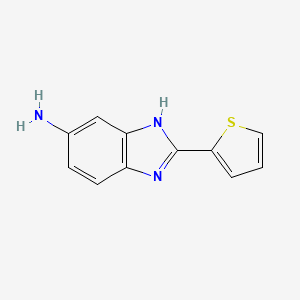

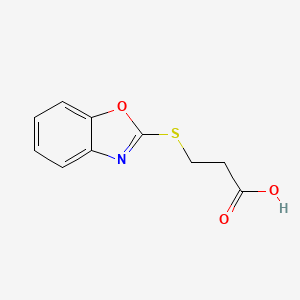

“2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one” is a chemical compound with the molecular formula C11H11N3O3S . It has a molecular weight of 265.29 g/mol . This compound is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N . This string represents a standard notation for describing the structure of chemical species using short ASCII strings.Aplicaciones Científicas De Investigación

Synthesis Methods and Biological Activities :The compound 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one falls under the broader category of spiro heterocyclic compounds. The synthesis of various spiro compounds, including those with 1-thia-3,4-diaza spiro skeletons, has been explored. For instance, Dabholkar and Bhusari (2013) detailed the synthesis of novel spiro heterocycles with potential biological applications. Their work involved bromination and reaction with substituted thiosemicarbazones, thiocarbohydrazones, and other derivatives to produce a range of compounds, including 1-thia-3-aza-spiro structures (Dabholkar & Bhusari, 2013).

Anticancer and Antidiabetic Potential :Flefel et al. (2019) developed a series of spirothiazolidine analogs showcasing significant anticancer and antidiabetic activities. Their work involved the synthesis of various spiro compounds, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives. Some compounds exhibited higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, important in diabetes management, compared to the control drug, Acarbose (Flefel et al., 2019).

Antimicrobial Activities :Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, including those with 1-thia-4-aza-spiro[4.5]decan-3-one structure. Their studies indicated that the fusion of heterocyclic rings in these compounds led to enhanced antimicrobial activities (Patel & Patel, 2015).

Organocatalytic Synthesis and Enantioselectivity :The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], a compound structurally related to spiro heterocycles, has been explored due to their significant biological activities. Chen et al. (2009) described an approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. These compounds are notable in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWGZGFIVKNSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354325 |

Source

|

| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312608-26-7 |

Source

|

| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)